1,1-Dichloro-1,2-difluoroethane

Vue d'ensemble

Description

Méthodes De Préparation

1,1-Dichloro-1,2-difluoroethane can be synthesized through various methods. One common synthetic route involves the reaction of vinylidene chloride with anhydrous hydrogen fluoride (HF) under controlled conditions . Industrial production methods typically involve the use of specialized reactors and fractional distillation to purify the compound .

Analyse Des Réactions Chimiques

1,1-Dichloro-1,2-difluoroethane is chemically inert in many situations but can undergo several types of reactions:

Oxidation: It can be oxidized by strong oxidizing agents under extreme conditions.

Reduction: It can react violently with strong reducing agents such as active metals.

Substitution: With acids, toxic gases may be released.

Common reagents used in these reactions include strong oxidizing agents, active metals, and acids. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1,1-Dichloro-1,2-difluoroethane is characterized by its chemical stability and reactivity under specific conditions. It is known to be chemically inert in many situations but can react violently with strong reducing agents such as active metals. The compound's mechanism of action involves its role as an intermediate in the production of hydrofluorocarbon (HFC) refrigerants and its potential use as a solvent in analytical chemistry.

Chemistry

- Reagent and Solvent : this compound is utilized as a reagent in various chemical reactions and serves as a solvent in analytical chemistry. Its unique properties allow for the dissolution of a wide range of compounds, facilitating chemical analyses and reactions .

Biology

- Biological Sample Preservation : Due to its low toxicity and effective refrigerant properties, this compound is used in the preservation of biological samples. Its ability to maintain low temperatures helps in the stabilization of biological materials during storage .

Medicine

- Pharmaceutical Production : The compound is involved in the synthesis of certain pharmaceuticals. Its chemical structure allows it to act as an intermediate in the production of various fluorinated compounds that have therapeutic applications .

Industry

- Refrigeration and Air Conditioning : this compound is widely employed as a refrigerant in cooling systems. Its efficiency and effectiveness make it a popular choice for both commercial and residential air conditioning systems .

Case Study 1: Refrigerant Efficiency

A study conducted on the performance of HCFC-132b in refrigeration systems demonstrated that it provides superior cooling efficiency compared to traditional refrigerants. The study highlighted its low global warming potential (GWP) compared to other halogenated hydrocarbons, making it a more environmentally friendly option for refrigeration applications.

Case Study 2: Biological Sample Preservation

Research on the preservation of cellular tissues using this compound showed promising results. Samples stored at low temperatures maintained cellular integrity for extended periods, indicating its potential for use in biobanking and medical research where sample viability is critical.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Reagent/Solvent | Facilitates chemical reactions; dissolves diverse compounds |

| Biology | Sample Preservation | Maintains biological integrity; effective at low temperatures |

| Medicine | Pharmaceutical Intermediate | Essential for synthesizing fluorinated drugs |

| Industry | Refrigerant | High efficiency; lower GWP compared to traditional refrigerants |

Mécanisme D'action

The mechanism by which 1,1-dichloro-1,2-difluoroethane exerts its effects involves its interaction with molecular targets and pathways. It is chemically inert in many situations but can react under specific conditions, leading to the release of toxic gases . The exact molecular targets and pathways depend on the specific application and conditions.

Comparaison Avec Des Composés Similaires

1,1-Dichloro-1,2-difluoroethane can be compared with other similar compounds such as:

- 1,2-Dichloro-1,2-difluoroethane (R-132)

- 1,1-Dichloro-2,2-difluoroethane (R-132a)

- 1,2-Dichloro-1,1-difluoroethane (R-132b)

These compounds share similar chemical structures but differ in their physical properties and specific applications. The uniqueness of this compound lies in its specific use as a refrigerant and its regulatory status due to its ozone-depleting potential .

Activité Biologique

1,1-Dichloro-1,2-difluoroethane, commonly referred to as dichlorodifluoroethane (C2H2Cl2F2), is a synthetic organofluorine compound utilized primarily in refrigeration and aerosol propellant applications. Understanding its biological activity is crucial due to its potential environmental and health implications. This article synthesizes data from various studies to provide a comprehensive overview of the biological effects associated with this compound.

- Chemical Formula : C2H2Cl2F2

- Molecular Weight : 130.94 g/mol

- Physical State : Colorless gas at room temperature

- Vapor Pressure : 536 kPa at 21.1 °C

Acute Toxicity

Acute toxicity studies reveal that this compound exhibits low toxicity levels in various animal models:

| Exposure Route | Species | LD50/LC50 | Observations |

|---|---|---|---|

| Oral | Rat | >5,000 mg/kg | No mortality observed |

| Inhalation | Rat | 62,000 ppm | Respiratory irritation noted |

| Dermal | Rabbit | >2,000 mg/kg | Not irritating |

Inhalation studies indicate that high concentrations may lead to respiratory irritation but no significant chronic toxicity was observed at lower exposure levels .

Reproductive and Developmental Toxicity

Research indicates that exposure to this compound does not adversely affect reproductive outcomes in animal models. In a two-generation study involving rats, no significant impacts on fertility or offspring viability were recorded at exposure levels up to 20,000 ppm .

Developmental Studies :

- Maternal toxicity was noted at exposure levels of 8,000 ppm.

- No teratogenic effects were observed at concentrations below 20,000 ppm .

Metabolism and Excretion

The metabolic pathway of this compound involves conversion into various metabolites. Studies have shown that the major metabolite detected in urine is 2,2-dichloro-2-fluoroethanol. The compound does not exhibit significant bioaccumulation as metabolites are primarily excreted as glucuronate conjugates .

Environmental Impact

This compound has a relatively short atmospheric lifetime and low ozone depletion potential (ODP). Its environmental behavior suggests that it partitions primarily into the atmosphere with minimal accumulation in aquatic systems .

Case Study 1: Occupational Exposure

A study involving workers exposed to dichlorodifluoroethane during manufacturing processes reported no significant adverse health effects over prolonged exposure periods. Monitoring revealed respiratory symptoms only at elevated concentrations above recommended safety limits .

Case Study 2: Laboratory Studies on Aquatic Organisms

Laboratory tests assessing the toxicity of dichlorodifluoroethane on aquatic organisms showed variable results:

| Organism | Test Duration | LC50 (mg/L) |

|---|---|---|

| Fish | 96 hours | 45.3 |

| Daphnia | 48 hours | 49.5 |

| Algae | 96 hours | >44 |

These findings suggest that while the compound poses some risk to aquatic life, its overall environmental impact may be mitigated by its rapid degradation in air .

Propriétés

IUPAC Name |

1,1-dichloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQOUHIUUREZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

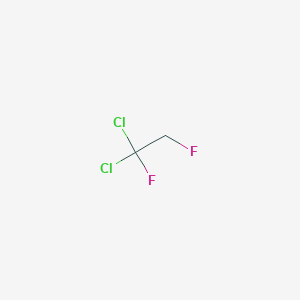

C(C(F)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073278 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842-05-3 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.